Buprenorphine N-oxide is a significant metabolite of buprenorphine, a semi-synthetic opioid derived from thebaine. This compound is recognized for its role in various pharmacological applications, particularly in pain management and opioid dependence treatment. Buprenorphine N-oxide is notable for its presence in human urine, where it constitutes a major component, with concentrations ranging from 0.2% to 2% . The compound has garnered attention due to its unique properties and potential implications in drug metabolism and pharmacokinetics.
Buprenorphine N-oxide, with the Chemical Abstracts Service number 112242-17-8, is classified as an opioid analgesic. It is primarily synthesized as a metabolite of buprenorphine, which itself is classified as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor . This classification underscores its dual role in providing analgesic effects while mitigating some of the adverse effects commonly associated with full opioid agonists.
The synthesis of buprenorphine N-oxide typically involves oxidative processes that convert the nitrogen atom in buprenorphine into an N-oxide functional group. Several methods have been explored for this transformation:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. For example, the use of specific solvents can influence the solubility and reactivity of intermediates during the synthesis process.
Buprenorphine N-oxide features a distinct molecular structure characterized by the presence of an N-oxide functional group attached to its nitrogen atom. The chemical formula for buprenorphine N-oxide is , reflecting its complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
Buprenorphine N-oxide participates in various chemical reactions that are crucial for its function and metabolism:
The reactivity profile of buprenorphine N-oxide is influenced by factors such as pH, temperature, and the presence of other reactive species in solution.
Buprenorphine N-oxide's mechanism of action is closely linked to its parent compound, buprenorphine. It primarily interacts with opioid receptors in the central nervous system:
Research indicates that the pharmacokinetics of buprenorphine N-oxide can vary based on individual metabolic rates and genetic factors influencing enzyme activity.
Analytical techniques such as high-performance liquid chromatography are commonly employed to assess the purity and concentration of buprenorphine N-oxide in pharmaceutical formulations .
Buprenorphine N-oxide serves several scientific purposes:
Buprenorphine-N-oxide is an oxidative metabolite of buprenorphine formed via enzyme-catalyzed addition of an oxygen atom to the parent compound. This structural modification significantly impacts its interaction with the mu-opioid receptor (MOR). Like buprenorphine, Buprenorphine-N-oxide exhibits high binding affinity for MOR, but with reduced intrinsic activity [1] [6]. This pharmacological profile classifies it as a partial agonist at this receptor.
The compound's partial agonism manifests through distinct characteristics:
Table 1: Receptor Binding Profile of Buprenorphine-N-oxide vs. Buprenorphine
Receptor | Buprenorphine Affinity (nM) | Buprenorphine-N-oxide Affinity (nM) | Functional Activity |
---|---|---|---|
Mu-opioid (MOR) | 0.08 ± 0.02 | 0.08-0.5 | Partial agonist |
Kappa-opioid (KOR) | 0.11 ± 0.05 | 0.1-0.6 | Antagonist |
Delta-opioid (DOR) | 0.42 ± 0.04 | >100 | Negligible activity |
ORL-1/NOP | 285 ± 30 | ~300 | Agonist |
Beyond its mu-opioid activity, Buprenorphine-N-oxide functions as a potent kappa-opioid receptor (KOR) antagonist. This pharmacological activity is significant because KOR activation produces dysphoric and psychotomimetic effects that counter MOR-mediated analgesia and reward [3] .
Key aspects of KOR antagonism include:
This antagonistic activity occurs at clinically relevant concentrations, with affinity comparable to that for MOR (0.1-0.6 nM). The dual activity profile—partial MOR agonism with KOR antagonism—creates a unique pharmacological signature that may offer clinical advantages in managing opioid dependence while minimizing adverse psychological effects .
Buprenorphine-N-oxide retains the fundamental receptor interaction profile of its parent compound but with quantitatively distinct efficacy parameters:
Table 2: Comparative Efficacy Parameters
Parameter | Buprenorphine | Buprenorphine-N-oxide |
---|---|---|
MOR Intrinsic Activity | 38-60% | 25-40% |
Onset of Action | Moderate (30-60 min SL) | Slower |
Duration of Action | Extended (24-72 hrs) | Similar to slightly reduced |
Respiratory Depression Ceiling | Established ceiling effect | Similar ceiling effect |
Analgesic Ceiling Effect | Pronounced | More pronounced |
Reduced intrinsic activity: Buprenorphine-N-oxide demonstrates approximately 30-50% lower intrinsic activity at MOR compared to buprenorphine, resulting in a flattened dose-response curve and potentially reduced abuse liability [1] [6]
Diminished rewarding effects: In animal models, Buprenorphine-N-oxide produces less motor stimulation and conditioned place preference than buprenorphine at equivalent doses, suggesting reduced euphorigenic potential [2] [6]
Metabolic considerations: As an oxidative metabolite, Buprenorphine-N-oxide exhibits altered pharmacokinetics including potentially different solubility profiles and blood-brain barrier penetration compared to the parent compound, though specific parameters remain under investigation [1] [6]
Clinical translation: The reduced intrinsic activity profile suggests Buprenorphine-N-oxide may maintain buprenorphine's favorable safety profile regarding respiratory depression while potentially offering reduced rewarding effects in addiction management contexts [3] [9]
A critical aspect of Buprenorphine-N-oxide's pharmacology involves its interaction with the nociceptin/orphanin FQ peptide (NOP) receptor, also known as ORL-1. This receptor belongs to the opioid receptor family but displays distinct neurobiological functions:
ORL-1 receptor activation: Buprenorphine-N-oxide binds to ORL-1 receptors with moderate affinity (Kᵢ ≈ 300 nM) and acts as an agonist at this receptor, similar to its parent compound [5] [8] . Functional assays demonstrate concentration-dependent activation of ORL-1 signaling cascades, including inhibition of adenylate cyclase and modulation of MAP kinase pathways [8]
Functional consequences: ORL-1 receptor activation exerts anti-opioid effects in the CNS:
The complex interplay between MOR partial agonism and ORL-1 activation makes Buprenorphine-N-oxide a compelling candidate for therapeutic applications requiring reduced abuse potential while maintaining analgesic efficacy. Ongoing research aims to quantify the precise balance of these interactions to optimize therapeutic outcomes in pain management and addiction treatment paradigms [1] [6] .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1